molecular formula C12H20N2O2 B156705 1,4-Bis(2-methylaminoethoxy)benzene CAS No. 139890-67-8

1,4-Bis(2-methylaminoethoxy)benzene

Cat. No.: B156705
CAS No.: 139890-67-8
M. Wt: 224.3 g/mol
InChI Key: LWJRGTOTJVPETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(2-methylaminoethoxy)benzene is a symmetrically substituted benzene derivative featuring two 2-methylaminoethoxy groups at the para positions. The compound’s structure suggests utility in materials science, catalysis, or biomedical fields due to its aromatic backbone and functionalized side chains. However, the absence of direct experimental data in the provided evidence limits a comprehensive analysis of its specific behavior.

Properties

CAS No.

139890-67-8

Molecular Formula

C12H20N2O2

Molecular Weight

224.3 g/mol

IUPAC Name

N-methyl-2-[4-[2-(methylamino)ethoxy]phenoxy]ethanamine

InChI

InChI=1S/C12H20N2O2/c1-13-7-9-15-11-3-5-12(6-4-11)16-10-8-14-2/h3-6,13-14H,7-10H2,1-2H3

InChI Key

LWJRGTOTJVPETJ-UHFFFAOYSA-N

SMILES

CNCCOC1=CC=C(C=C1)OCCNC

Canonical SMILES

CNCCOC1=CC=C(C=C1)OCCNC

Other CAS No.

139890-67-8

Synonyms

1,4-bis(2-methylaminoethoxy)benzene
1,4-BMEB

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on benzene derivatives with analogous substituents, as detailed in the evidence:

1,4-Bis(4-aminophenoxy)benzene ()

  • Structure: Central benzene ring linked to two 4-aminophenoxy groups.
  • Applications : Used in synthesizing soluble polyimides with high thermal stability (>400°C) and chemical resistance.
  • Crystallography: Monoclinic (space group P21/c) with perpendicular dihedral angles (85.4°) between the central benzene and aminophenoxy rings. Hydrogen bonding and C–H···π interactions stabilize the crystal lattice .

1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene (TCPOBOP) ()

  • Structure : Para-substituted benzene with dichloropyridyloxy side chains.
  • Biological Activity: A potent phenobarbital-like inducer of hepatic cytochrome P450 enzymes (ED50 = 1.63 × 10<sup>−7</sup> mol/kg/day), 650× more potent than phenobarbital. Long-acting effects (>20 weeks) due to adipose tissue accumulation .

1,4-Bis(4-methylstyryl)benzene ()

  • Structure : Benzene core with 4-methylstyryl substituents.
  • Optical Properties: Nanocrystals (60 nm diameter) exhibit blue-shifted absorption and red-shifted emission compared to THF solutions.
  • Key Differences: Styryl groups enable π-π stacking for optoelectronic applications, whereas methylaminoethoxy groups might favor solubility and bioactivity.

1,4-Bis(trichloromethyl)benzene ()

  • Structure : Benzene with trichloromethyl substituents.
  • Hazards : Causes severe burns (skin/eyes), respiratory irritation, and environmental toxicity. Stable under standard conditions but decomposes upon overheating .
  • Key Differences: The electron-withdrawing trichloromethyl groups contrast sharply with the electron-donating methylaminoethoxy groups, affecting reactivity and toxicity profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.